4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Overview
Description
4-(Aminomethyl)bicyclo[222]octane-1-carboxylic acid is a bicyclic compound with the molecular formula C10H17NO2 It is characterized by a bicyclo[222]octane core structure with an aminomethyl group at the 4-position and a carboxylic acid group at the 1-position
Mechanism of Action
Target of Action
The primary targets of 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid are currently unknown
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Analysis
Biochemical Properties
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as carboxylases and aminotransferases. The interactions between this compound and these enzymes are primarily based on the compound’s ability to form hydrogen bonds and ionic interactions with the active sites of the enzymes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it can act as a competitive inhibitor for certain enzymes by mimicking the natural substrate and occupying the active site. Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as aminotransferases and carboxylases, leading to the production of intermediate metabolites that participate in further biochemical reactions. The presence of this compound can also influence the levels of other metabolites by modulating enzyme activity and metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its overall activity and function, as its concentration in different cellular regions can influence its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects. The localization of this compound can influence its activity and function, as its interactions with biomolecules are dependent on its presence in specific cellular regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves the desulfurization of the bisethylenethioketal of an ester of bicyclo[2.2.2]octa-2,5-dione-1,4-dicarboxylic acid. This process forms a bicyclo[2.2.2]octane-1,4-dicarboxylic ester, which is then partially hydrolyzed .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the bicyclic structure.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Substituted derivatives with various functional groups replacing the aminomethyl group.
Scientific Research Applications
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a molecular probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Uniqueness
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the bicyclic core and functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h1-7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWPJBDFDHJNER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179044 | |
Record name | 4-(Aminomethyl)bicyclo(2.2.2)octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24306-54-5 | |
Record name | 4-(Aminomethyl)bicyclo(2.2.2)octane-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024306545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Aminomethyl)bicyclo(2.2.2)octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AMBOC interact with the human plasminogen kringle 4 domain?
A1: The study utilized nuclear magnetic resonance (NMR) spectroscopy to investigate the binding of various ligands, including AMBOC, to the human plasminogen kringle 4 domain []. The research found that AMBOC interacts with the kringle 4 lysine-binding site. Specifically, the aromatic rings of amino acid residues Trp62, Phe64, and Trp72, particularly Trp72, are in close proximity to AMBOC, indicating hydrophobic interactions between the ligand and the binding site. While AMBOC possesses a carboxylate function, the study primarily focused on the role of aromatic residues in the binding interaction and did not elaborate on the specific contribution of the carboxylate group for this particular ligand.
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